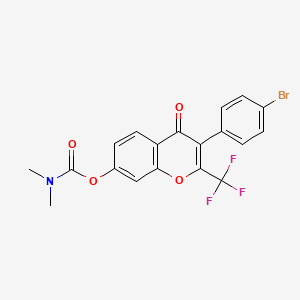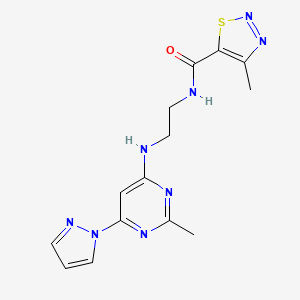![molecular formula C12H15N3O B2821329 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile CAS No. 1896514-65-0](/img/structure/B2821329.png)
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The specific chemical reactions involving “2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile” are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not available in the current resources .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Pyridine derivatives, such as "2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile", have been synthesized and analyzed for their structural features. For instance, Tranfić et al. (2011) describe the synthesis, X-ray, and spectroscopic analysis of pyridine derivatives, revealing structural differences and supramolecular structures that include hydrogen bonds. Such analyses are crucial for understanding the chemical and physical properties of these compounds, which can inform their potential applications in various scientific domains (Tranfić, Halambek, Cetina, & Jukić, 2011).
Antimicrobial Activity
The synthesis of novel pyridine derivatives has been explored for their potential antimicrobial activity. Bogdanowicz et al. (2013) synthesized new cyanopyridine derivatives and evaluated their antimicrobial activity against a range of bacteria, identifying several compounds with significant activity. This suggests the potential of pyridine derivatives in developing new antimicrobial agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Corrosion Inhibition
Research by Ansari, Quraishi, and Singh (2015) demonstrates the use of pyridine derivatives as corrosion inhibitors for mild steel in acidic conditions. Their study highlights the protective film formed by these compounds on steel surfaces, suggesting their potential application in industrial corrosion protection (Ansari, Quraishi, & Singh, 2015).
Photochemical Applications
Sugimori et al. (1983) investigated the effects of additives on the photo-methoxylation of methyl 2-pyridinecarboxylate, showing that pyridine derivatives can influence photochemical reactions. This research opens avenues for the application of pyridine derivatives in photochemical synthesis and organic photochemistry (Sugimori, Ogishima, Miyazawa, Hasegawa, & Suzuki, 1983).
Molecular Docking and Drug Design
A study by Venkateshan et al. (2020) focuses on the synthesis and molecular docking analysis of azafluorene derivatives, including pyridine-carbonitrile compounds, for their potential inhibition of SARS-CoV-2 RdRp. This suggests the application of such derivatives in drug design and discovery, particularly in the search for treatments for viral infections (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).
Mécanisme D'action
Target of Action
A structurally similar compound, nicotine, is known to be a potent agonist of the nicotinic acetylcholine receptor .
Mode of Action
If we consider the action of nicotine, it binds to the nicotinic acetylcholine receptor, causing a conformational change and increasing the receptor’s activity .
Biochemical Pathways
The activation of nicotinic acetylcholine receptors by nicotine can affect numerous biochemical pathways, including signal transduction pathways and neurotransmitter release .
Result of Action
The activation of nicotinic acetylcholine receptors by nicotine can lead to various physiological effects, including increased heart rate and blood pressure .
Safety and Hazards
Propriétés
IUPAC Name |
2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-7-3-5-11(15)9-16-12-10(8-13)4-2-6-14-12/h2,4,6,11H,3,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGQKGINZNOBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2821247.png)
![1-Benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one](/img/structure/B2821248.png)
![N-[[2-(1,2,4-Triazol-1-yl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2821251.png)

![Tert-butyl 3-(2-fluoropyridine-3-carbonyl)oxy-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2821254.png)
![1-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(2-methylphenyl)urea](/img/structure/B2821258.png)
![N-(2-methylbenzo[d]thiazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2821259.png)
![(2E)-3-[(2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2821260.png)
![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2821261.png)
![5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione](/img/structure/B2821262.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2821264.png)
![4-Methoxybenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2821266.png)
![Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate](/img/structure/B2821267.png)